molecular formula C9H11F2N3O8P-3 B12309510 Gemcitabine monophosphate sodium salt hydrate

Gemcitabine monophosphate sodium salt hydrate

Cat. No.: B12309510
M. Wt: 358.17 g/mol
InChI Key: QCUZIHKZEKIKPJ-OSZBKLCCSA-K
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Description

Gemcitabine monophosphate sodium salt hydrate is a derivative of gemcitabine, a nucleoside analog used as a chemotherapeutic agent. Gemcitabine itself is a cytidine analog with two fluorine atoms replacing the hydroxyl groups on the ribose. This compound is primarily used in the treatment of various cancers, including pancreatic, ovarian, and non-small cell lung cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gemcitabine monophosphate sodium salt hydrate is synthesized through the phosphorylation of gemcitabine. The process involves the use of deoxycytidine kinase to convert gemcitabine into gemcitabine monophosphate. This is followed by further phosphorylation to produce gemcitabine diphosphate and gemcitabine triphosphate .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis, typically using nucleoside transporters for cellular uptake and intracellular conversion. The compound is then purified and crystallized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Gemcitabine monophosphate sodium salt hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Gemcitabine monophosphate sodium salt hydrate has a wide range of scientific research applications:

Mechanism of Action

Gemcitabine monophosphate sodium salt hydrate exerts its effects by inhibiting DNA synthesis. After uptake into malignant cells, it is phosphorylated to form gemcitabine monophosphate, which is then converted to gemcitabine diphosphate and triphosphate. These active metabolites replace the building blocks of nucleic acids during DNA elongation, leading to the arrest of tumor growth and apoptosis of malignant cells . The compound also inhibits ribonucleotide reductase, resulting in the depletion of deoxyribonucleotide pools necessary for DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Cytarabine (Ara-C)
  • Fludarabine
  • Cladribine

Uniqueness

Gemcitabine monophosphate sodium salt hydrate is unique due to its fluorine substitutions, which enhance its stability and efficacy compared to other nucleoside analogs. It has a broader spectrum of antitumor activity and is effective in treating a wider range of cancers .

Biological Activity

Gemcitabine monophosphate sodium salt hydrate is a derivative of gemcitabine, a nucleoside analog widely used in chemotherapy for various cancers, including pancreatic, ovarian, and non-small cell lung cancer. This compound exhibits significant biological activity primarily through its mechanism as an antimetabolite, impacting DNA synthesis and inducing apoptosis in cancer cells.

Upon entering malignant cells, gemcitabine monophosphate is phosphorylated to form active metabolites, particularly gemcitabine triphosphate (dFdCTP). This metabolite competes with deoxycytidine triphosphate (dCTP) during DNA replication, leading to its incorporation into DNA strands. This incorporation results in chain termination and ultimately induces apoptosis in cancer cells, effectively inhibiting tumor growth .

Synthesis and Pharmacological Properties

The synthesis of this compound involves several key steps, typically utilizing chemical synthesis methods that enhance solubility and stability. The sodium salt form improves the compound's solubility, making it more suitable for pharmaceutical applications .

Table 1: Comparison of Gemcitabine and Its Derivatives

CompoundMechanism of ActionEfficacy Against CancersSolubility
Gemcitabine (HCl)Inhibits DNA synthesis via dFdCTP incorporationPancreatic, ovarian, non-small cell lungModerate
Gemcitabine Monophosphate Sodium SaltEnhanced phosphorylation leading to apoptosisSimilar spectrum as gemcitabineHigh (due to sodium salt)

Biological Activity in Cancer Treatment

Gemcitabine monophosphate has shown promising results in overcoming resistance mechanisms associated with gemcitabine treatment. For example, studies indicate that this compound can be significantly more cytotoxic than gemcitabine hydrochloride in cancer cells deficient in deoxycytidine kinase (dCK) or over-expressing ribonucleotide reductase subunits (RRM1/RRM2) .

Case Study: Efficacy Against Resistant Cancer Cells

A study demonstrated that novel lipophilic gemcitabine derivatives encapsulated in solid lipid nanoparticles exhibited up to 86-fold increased cytotoxicity compared to standard gemcitabine in dCK-deficient cells. This suggests that the monophosphorylated form can bypass common resistance pathways .

Synergistic Effects with Other Chemotherapeutics

This compound has been found to exhibit synergistic effects when combined with other chemotherapeutic agents. For instance, when used in combination with cisplatin nanoparticles, it significantly enhances apoptosis in tumor models .

Table 2: Synergistic Effects of Gemcitabine Monophosphate

Combination TreatmentIC50 (µM)Effectiveness
Gemcitabine Monophosphate Alone15.7Moderate efficacy against tumors
Cisplatin Alone34.8Limited efficacy due to resistance
Gemcitabine + Cisplatin Nanoparticles5.95Significant enhancement of apoptosis

Challenges and Future Directions

Despite its advantages, this compound faces challenges such as rapid systemic deamination leading to a short plasma half-life. Strategies are being developed to improve delivery systems, including nanoparticle formulations that enhance stability and reduce side effects associated with frequent high-dose administration .

Properties

Molecular Formula

C9H11F2N3O8P-3

Molecular Weight

358.17 g/mol

IUPAC Name

4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;phosphate

InChI

InChI=1S/C9H11F2N3O4.H3O4P/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;1-5(2,3)4/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);(H3,1,2,3,4)/p-3/t4-,6-,7-;/m1./s1

InChI Key

QCUZIHKZEKIKPJ-OSZBKLCCSA-K

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F.[O-]P(=O)([O-])[O-]

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.[O-]P(=O)([O-])[O-]

Origin of Product

United States

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